N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide
Description
This compound belongs to a class of benzamide derivatives functionalized with piperazine and aryl substituents. Its structure features:
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O/c1-30(2)24-12-8-21(9-13-24)26(20-29-27(33)22-6-4-3-5-7-22)32-18-16-31(17-19-32)25-14-10-23(28)11-15-25/h3-15,26H,16-20H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIYBODFFUQMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide, often referred to as a piperazine analog, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is particularly noted for its interactions with dopamine receptors, which are critical in various neurological and psychiatric conditions.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a piperazine ring, a dimethylamino group, and a fluorophenyl moiety. The molecular formula is with a molecular weight of approximately 367.46 g/mol.
Research indicates that this compound exhibits high affinity and selectivity for dopamine D3 receptors compared to D2 receptors. Studies have shown that it binds with a dissociation constant () of approximately 1.2 nM at D3 receptors, indicating potent activity (Chu et al., 2005; Xu et al., 2009) . The compound's mechanism involves modulation of dopaminergic pathways, which can influence mood, cognition, and reward processes.
Biological Activity and Pharmacological Profile
The biological activity of this compound has been evaluated in various studies:
Affinity for Dopamine Receptors
- Dopamine D3 Receptors : High affinity with .
- Dopamine D2 Receptors : Significantly lower affinity, demonstrating selectivity for D3 receptors (66-fold higher binding affinity) .
In Vivo Studies
In vivo studies using animal models have demonstrated that this compound can alter dopaminergic signaling, which may have implications for treating disorders such as schizophrenia and depression. The binding studies were conducted using autoradiography techniques on brain sections from rhesus monkeys and rats .
Case Study 1: Dopaminergic Modulation
In a controlled study involving Sprague-Dawley rats, administration of the compound resulted in significant changes in behavior associated with dopaminergic activity. The results indicated potential therapeutic effects in conditions characterized by dopaminergic dysregulation.
Case Study 2: Neuropharmacological Effects
A separate study focused on the neuropharmacological effects of the compound revealed its potential as an anxiolytic agent. Behavioral assays demonstrated reduced anxiety-like behaviors in treated subjects compared to controls.
Data Table: Biological Activity Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C22H26FN3O |
| Molecular Weight | 367.46 g/mol |
| Binding Affinity (D3) | |
| Selectivity Ratio (D3:D2) | 66-fold |
| In Vivo Model Used | Sprague-Dawley Rats |
| Observed Effects | Anxiolytic, Dopaminergic modulation |
Scientific Research Applications
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of benzamide derivatives, including N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide. These compounds have shown promising results against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship indicates that modifications in the anilino structure significantly affect the potency and selectivity of these compounds.
Case Study : A derivative demonstrated an IC50 value of 0.2690 µM against P. falciparum NF54, indicating high efficacy with low cytotoxicity (L-6 cells IC50 = 124.0 µM), resulting in a selectivity index of 460 .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research into similar benzamide derivatives has shown that modifications can enhance their activity against various cancer cell lines.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard Drug | 9.99 | HCT116 |
The above data illustrates that certain derivatives exhibit superior anticancer activity compared to standard treatments, suggesting a potential for further development in cancer therapeutics .
Physicochemical Properties
Understanding the physicochemical properties is essential for predicting the behavior of this compound in biological systems:
- Log P : Indicates lipophilicity, which affects absorption and distribution.
- CYP3A4 Inhibition : Evaluated to understand potential drug-drug interactions.
Structure Optimization
The compound serves as a lead structure for further optimization to enhance its pharmacological profiles. Modifications can be made to improve solubility, bioavailability, and selectivity towards target receptors.
Potential Therapeutic Uses
Given its biological activities, this compound could be explored for:
- Antimalarial therapies
- Cancer treatment regimens
Comparison with Similar Compounds
Key Research Findings
- Piperazine-Benzamide Hybrids: The 4-fluorophenylpiperazine moiety is critical for CNS penetration, while dimethylamino groups enhance dopamine receptor interactions .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) improve receptor specificity but reduce solubility. Bulky substituents (e.g., pyridyl in ) decrease off-target binding but increase metabolic clearance .
- Therapeutic Potential: Compounds with balanced D3/5-HT1A affinity (like the target) are promising for treating schizophrenia with fewer extrapyramidal side effects compared to D2-selective antagonists .
Q & A
Basic Questions
What are the established synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzamide core via coupling of a benzoyl chloride derivative with a primary amine.
- Step 2 : Introduction of the 4-(4-fluorophenyl)piperazine moiety through nucleophilic substitution or alkylation under basic conditions (e.g., triethylamine in acetonitrile) .
- Step 3 : Incorporation of the dimethylamino-phenyl group via reductive amination or Friedel-Crafts alkylation.
Optimization : Reaction temperatures (room temperature to reflux), solvent polarity (acetonitrile, DMF), and stoichiometric ratios of reagents are critical for yield enhancement. Purification often employs column chromatography (normal phase) or recrystallization .
How is structural confirmation performed for this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of aromatic protons (δ 6.5–8.0 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and dimethylamino protons (δ 2.2–2.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 460.2 [M+H]) .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic system, space group P21/n) resolve stereochemistry .
Advanced Research Questions
How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence dopamine receptor binding affinity?
- Key Findings :
- Methodology : Radioligand binding assays (using H-spiperone) and molecular dynamics simulations (e.g., AutoDock Vina) quantify binding constants (K) .
What computational models predict the pharmacokinetic properties of this compound?
- ADME Prediction : Tools like SwissADME estimate:
- Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration).
- Metabolic Stability : Cytochrome P450 2D6-mediated oxidation as a primary metabolic pathway .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps for receptor-ligand interactions .
How do contradictory data on serotonin receptor activity arise across studies?
- Contradictions :
- Study A: Reported 5-HT antagonism (IC = 120 nM) .
- Study B: No significant activity at 5-HT .
- Resolution :
- Experimental Variables : Differences in cell lines (CHO vs. HEK293) or assay conditions (agonist vs. inverse agonist mode).
- Compound Purity : Impurities in early synthetic batches (e.g., unreacted piperazine intermediates) may confound results .
Methodological Challenges
What strategies improve yield in the final coupling step of the synthesis?
- Catalysis : Use of HOBt/DCC coupling agents reduces racemization during benzamide formation.
- Microwave-assisted synthesis : Reduces reaction time (from 12 hrs to 2 hrs) and improves yield by 15–20% .
- Purification : Preparative HPLC with C18 columns achieves >98% purity, critical for pharmacological assays .
How is the compound’s stability assessed under physiological conditions?
- Stability Studies :
- pH-dependent degradation : Incubation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
- Analytical Tools : LC-MS monitors degradation products (e.g., hydrolyzed benzamide or N-oxide metabolites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
